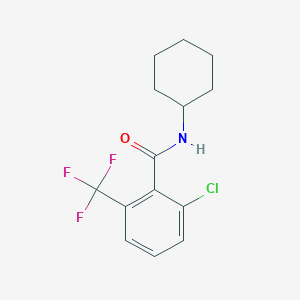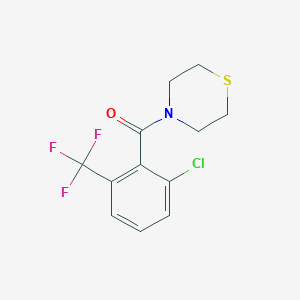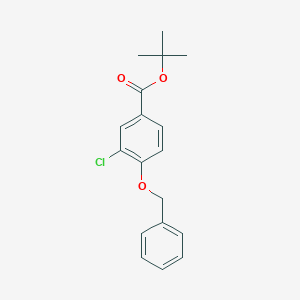
tert-Butyl 4-(benzyloxy)-3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate is a chemical compound that has been used for a variety of scientific research applications. It is a derivative of benzoic acid and is composed of a benzyloxy group, a tert-butyl group, and a chlorine atom. This compound has been studied for its ability to act as a catalyst in organic synthesis, its biochemical and physiological effects, and its potential applications in the lab.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate has been used in a variety of scientific research applications. It has been used as a catalyst for organic synthesis reactions, such as the synthesis of aryl-substituted heterocycles and the synthesis of aryl-substituted amines. It has also been used as a reagent in the synthesis of aryl-substituted heterocycles, such as indoles and pyrroles. Additionally, it has been used as a reagent in the synthesis of aryl-substituted amines, such as anilines, piperidines, and morpholines.
Mecanismo De Acción
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate acts as a catalyst by activating the reactants and promoting the formation of the desired product. It does this by forming a complex with the reactants, which increases their reactivity and helps to facilitate the reaction. Additionally, it helps to accelerate the reaction rate by increasing the rate of nucleophilic attack at the reaction site.
Biochemical and Physiological Effects
This compound has been shown to have some biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a highly active catalyst. Additionally, it is non-toxic and does not produce any hazardous byproducts. However, it is not very stable and has a limited shelf life.
Direcciones Futuras
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate has potential applications in the development of new catalysts and reagents for organic synthesis. Additionally, it may be useful in the development of new drugs for the treatment of inflammatory diseases. Additionally, it may be useful in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to explore the potential applications of this compound.
Métodos De Síntesis
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate can be synthesized through a variety of methods. One method involves the reaction of benzyl bromide and tert-butyl chloride in the presence of a base such as sodium hydroxide or sodium carbonate. Another method involves the reaction of benzyl bromide, tert-butyl chloride, and a base in the presence of a halogenating agent such as phosphorus pentachloride. In both cases, the products of the reaction are this compound and the corresponding byproduct.
Propiedades
IUPAC Name |
tert-butyl 3-chloro-4-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-18(2,3)22-17(20)14-9-10-16(15(19)11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPMBEDLQGIBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


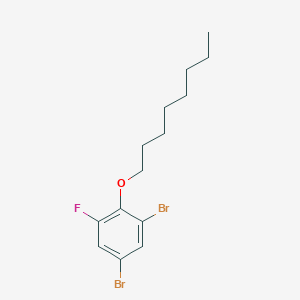
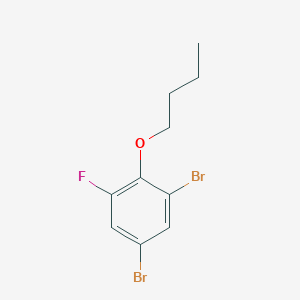
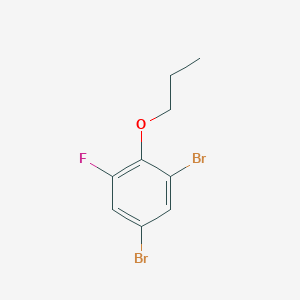
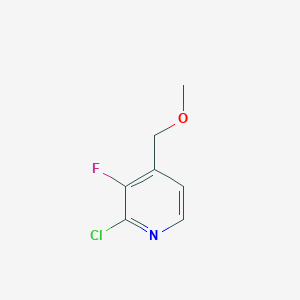




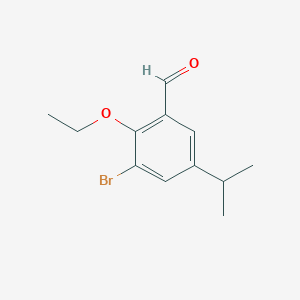
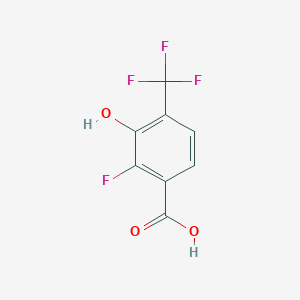
![8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293408.png)
